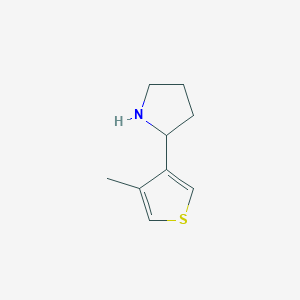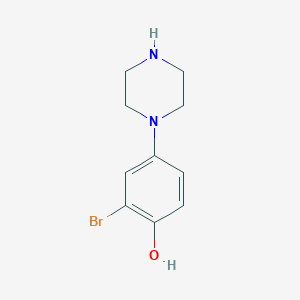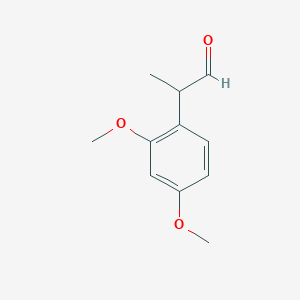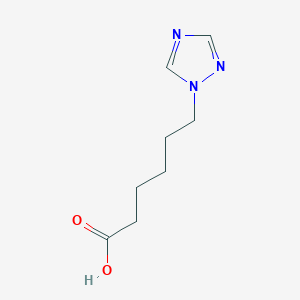
6-(1h-1,2,4-Triazol-1-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,4-Triazol-1-yl)hexanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with 1H-1,2,4-triazole. One common method includes the use of coupling agents to facilitate the formation of the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to promote the cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the hexanoic acid chain.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the hexanoic acid chain are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
6-(1H-1,2,4-Triazol-1-yl)hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler compound with similar biological activity.
6-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-(4-(trifluoromethyl)phenyl)hexan-1-one: A derivative with additional functional groups that enhance its activity.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)hexanoic acid is unique due to its specific combination of a triazole ring and a hexanoic acid chain, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications in different fields .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-yl)hexanoic acid |
InChI |
InChI=1S/C8H13N3O2/c12-8(13)4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-5H2,(H,12,13) |
InChI Key |
HBHRGDCHIHHVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


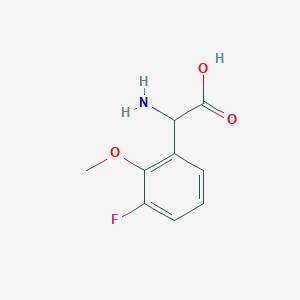
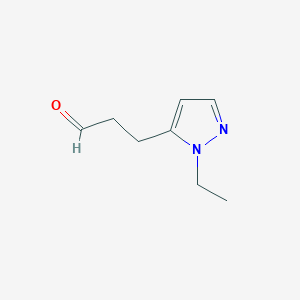
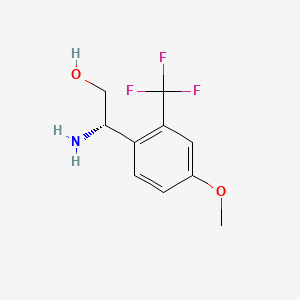
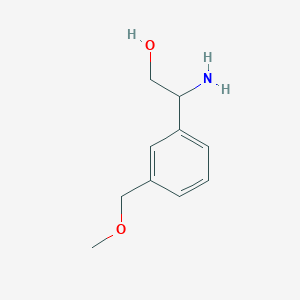
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

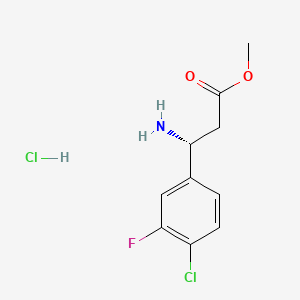
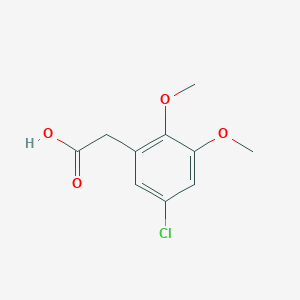
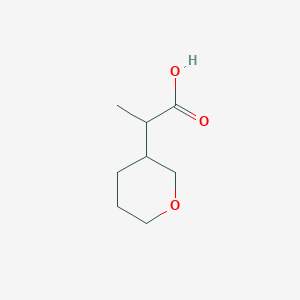
![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)

